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Compound of Interest

Compound Name:
Tert-butyl 2-[(2-amino-2-

oxoethyl)amino]acetate

CAS No.: 148431-11-2

Cat. No.: B2770810

Get Quote

Subject: Utilization of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate as a Selective

Precursor for N-(2-aminoethyl)glycine Backbones.

Executive Summary
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (also referred to as N-

(carbamoylmethyl)glycine tert-butyl ester) represents a strategic intermediate in the synthesis

of Peptide Nucleic Acid (PNA) monomers. Unlike the traditional synthesis route—which

involves the direct mono-alkylation of ethylenediamine and often suffers from low selectivity

and bis-alkylation side products—this "Amide-Route" precursor offers a chemically defined,

scalable pathway.

This guide details the methodology for transforming this amide precursor into the canonical N-

(2-aminoethyl)glycine (aeg) backbone via chemoselective reduction, followed by

functionalization to generate Fmoc- or Boc-protected PNA monomers ready for oligomerization.
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The target molecule is a stable, crystalline intermediate formed by the alkylation of glycine tert-

butyl ester with 2-chloroacetamide. Its value lies in its conversion to the PNA backbone.

The Transformation Logic
Starting Material:Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate contains a primary

amide (

) and a secondary amine linkage.

Critical Step (Reduction): The primary amide is selectively reduced to a primary amine (

) using Borane-THF (

).

Selectivity: Borane reduces amides to amines much faster than it reduces esters. This

allows the preservation of the acid-labile tert-butyl ester (C-terminus protection) while

generating the ethylenediamine moiety.

Product:N-(2-aminoethyl)glycine tert-butyl ester (The "aeg" backbone).

Pathway Visualization
The following diagram illustrates the strategic advantage of this precursor over traditional

routes.
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Figure 1: The "Amide Route" utilizing the specific precursor to bypass bis-alkylation issues

common in traditional ethylenediamine alkylation.

Experimental Protocols
Protocol A: Chemoselective Reduction of the Precursor
Objective: Convert the amide moiety to an amine to form the PNA backbone without

hydrolyzing the tert-butyl ester.

Materials:

Precursor: Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate.

Reagent: Borane-tetrahydrofuran complex (

), 1.0 M solution.

Solvent: Anhydrous THF.

Quench: Methanol (MeOH).
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Atmosphere: Dry Nitrogen or Argon.

Procedure:

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar. Flush with Argon.

Dissolution: Dissolve 10 mmol (approx. 1.88 g) of Tert-butyl 2-[(2-amino-2-
oxoethyl)amino]acetate in 30 mL of anhydrous THF. Cool to 0°C in an ice bath.

Addition: Add 25 mL of

(1.0 M, 2.5 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.

Note: Gas evolution (

) will occur. Ensure proper venting.[1]

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to

mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting

amide spot should disappear.

Quenching (Critical): Cool the reaction to 0°C. Very slowly add Methanol (20 mL) to quench

excess borane.

Caution: Vigorous bubbling will occur.

Complex Breaking: The amine-borane complex must be broken. Reflux the quenched

mixture for 1 hour. Alternatively, stir with a catalytic amount of Iodine in MeOH if reflux is

insufficient, though thermal methanolysis is usually sufficient for this substrate.

Workup: Evaporate solvents under reduced pressure. Redissolve the residue in DCM (50

mL) and wash with saturated

(2 x 30 mL) and Brine (30 mL). Dry over

and concentrate.

Yield: Expect a colorless to pale yellow oil. This is the PNA Backbone (aeg-OtBu).
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Protocol B: Fmoc-Protection of the Backbone
Objective: Selectively protect the primary amine (formed in Protocol A) to allow subsequent

coupling of the nucleobase to the secondary amine.

Procedure:

Dissolve the crude backbone (from Protocol A) in DCM.

Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (0.95 eq) at 0°C.

Stoichiometry Control: Use a slight deficit of Fmoc-OSu to ensure only the primary amine

reacts. The secondary amine is sterically hindered and less nucleophilic, but selectivity is

concentration-dependent.

Add DIPEA (1.1 eq) and stir at 0°C for 2 hours, then warm to RT.

Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate).

Result:N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester.[2]

Data Summary & Quality Control
Parameter Specification Notes

Precursor CAS N/A (Derivative)
Derived from Gly-OtBu + 2-

Chloroacetamide

Reduction Reagent is NOT recommended (cleaves

ester)

Typical Yield 75–85%
Higher than direct EDA

alkylation (~30-40%)

Key Impurity Glycine t-butyl ester
Result of C-N bond cleavage

(rare with Borane)

Storage -20°C, Desiccated
Amine intermediate is sensitive

to

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2770810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guide
Issue: Low Yield of Amine (Incomplete Reduction)

Cause: Borane-amine complex was not fully hydrolyzed.

Solution: Increase the duration of the Methanol reflux step during quenching. Do not use

strong acid (HCl) to break the complex as it will hydrolyze the tert-butyl ester.

Issue: Loss of Tert-butyl Group
Cause: Acidic conditions during workup or presence of Lewis acids.

Solution: Ensure all glassware is base-washed or neutral. Use

washes. Avoid using

if the sulfide requires oxidative removal that might generate acid.

Issue: Bis-Fmoc Protection
Cause: Excess Fmoc-OSu or high temperature during Protocol B.

Solution: Perform Fmoc protection at strict 0°C and add Fmoc-OSu dropwise. The primary

amine reacts significantly faster than the secondary backbone amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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